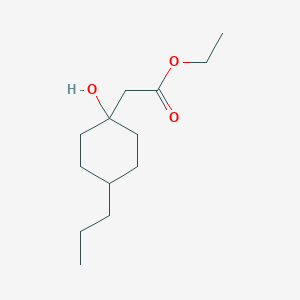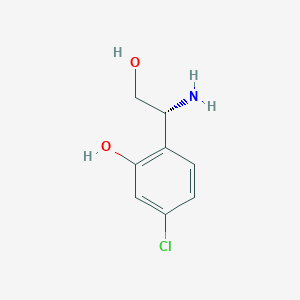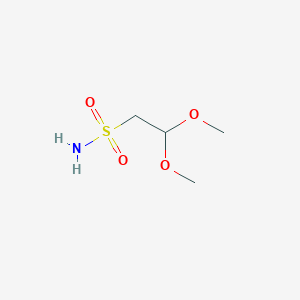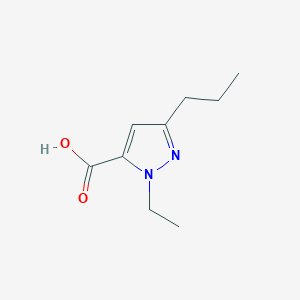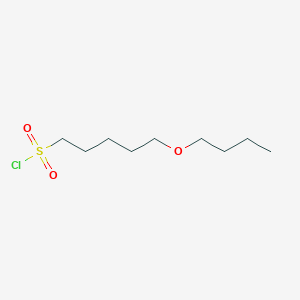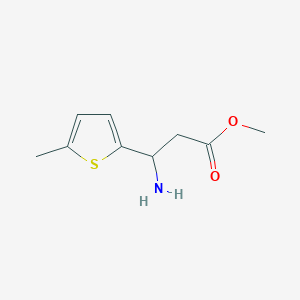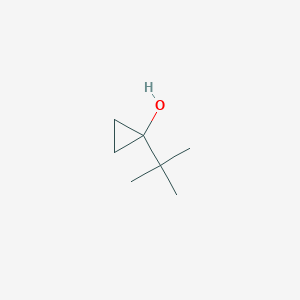
1-Tert-butylcyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butylcyclopropan-1-ol is a cyclic alcohol compound with the chemical formula C8H16O. It is characterized by a cyclopropane ring substituted with a tert-butyl group and a hydroxyl group. This compound is of interest due to its unique structural features and reactivity patterns, making it a valuable subject in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Tert-butylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of tert-butyl diazoacetate with alkenes in the presence of a catalyst can yield this compound . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Tert-butylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butylcyclopropanone, while reduction can produce tert-butylcyclopropane .
Applications De Recherche Scientifique
1-Tert-butylcyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s reactivity and structural features make it useful in probing biological systems and understanding enzyme mechanisms.
Medicine: It may be explored for its potential therapeutic properties or as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-tert-butylcyclopropan-1-ol exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions. For instance, in biological systems, the compound may interact with enzymes or other biomolecules, leading to changes in their activity or function .
Comparaison Avec Des Composés Similaires
1-Tert-butylcyclopropan-1-ol can be compared with other similar compounds, such as:
1-Tert-butylcyclopentan-1-ol: This compound has a cyclopentane ring instead of a cyclopropane ring, leading to different reactivity and stability.
1-Tert-butylcyclohexan-1-ol: The presence of a cyclohexane ring results in distinct chemical properties and applications.
The uniqueness of this compound lies in its strained cyclopropane ring, which imparts unique reactivity patterns and makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H14O |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
1-tert-butylcyclopropan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6(2,3)7(8)4-5-7/h8H,4-5H2,1-3H3 |
Clé InChI |
OXAUUVOIJGZWRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


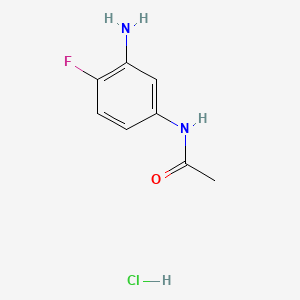
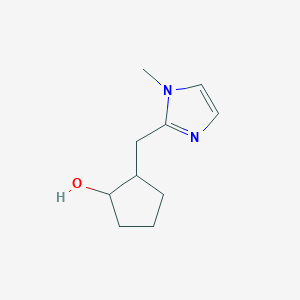

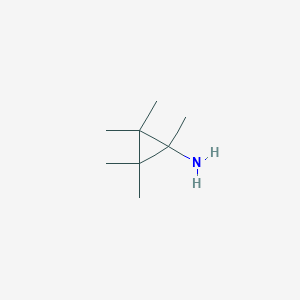
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
